molecular formula C17H18O4 B1361420 4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one CAS No. 307550-03-4

4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one

Cat. No. B1361420
CAS RN: 307550-03-4
M. Wt: 286.32 g/mol
InChI Key: FPBPSCOEWNGWAT-UHFFFAOYSA-N
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Description

“4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one” is a chemical compound with the CAS Number: 307551-49-1 . It has a molecular weight of 282.3 and its IUPAC name is the same as the given name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H14O4/c1-10(18)9-20-15-8-7-13-12-5-3-4-6-14(12)17(19)21-16(13)11(15)2/h3-8H,9H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Fluorescence and Metal Interaction Properties

Research indicates the potential of 4-substituted analogues of benzo[c]chromen-6-one derivatives in fluorescence spectroscopy, particularly for metal interaction studies. A study demonstrated that 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one exhibits fluorescence enhancement in the presence of metals, suggesting its potential use in analytical, environmental, and medicinal chemistry applications (Gülcan et al., 2022).

Synthesis Methods

There are various methods for synthesizing benzo[c]chromen-6-one derivatives. For instance, microwave-assisted cyclization in dimethylformamide with K2CO3 has been used to synthesize 6H-benzo[c]chromen-6-ones and their tetrahydro analogues in good yields (Dao et al., 2018).

Biological Activity

Several studies have investigated the biological activity of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones. For example, Mannich bases of these compounds have shown promising results in pharmacological screening, with indications of neuroleptic and tranquilizing activities (Garazd et al., 2002).

Molecular Structure Studies

The molecular structure and properties of various benzo[c]chromen-6-one derivatives have been characterized. Studies have revealed insights into the molecular conformations and hydrogen bonding patterns, contributing to the understanding of their chemical behavior and potential applications (Siegel et al., 2010).

Chemical Synthesis and Modification

The versatility of benzo[c]chromen-6-ones in chemical synthesis has been explored. For example, a Michael-Michael-acetalization cascade reaction was established to create various novel tetrahydro-6-hydroxyl-6H-benzo[c]chromen-9-one derivatives, demonstrating the potential for diverse chemical modifications (Liu et al., 2015).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . Always handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

4-methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-10(18)9-20-15-8-7-13-12-5-3-4-6-14(12)17(19)21-16(13)11(15)2/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBPSCOEWNGWAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351504
Record name 4-methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

307550-03-4
Record name 4-Methyl-3-(2-oxidanylidenepropoxy)-7,8,9,10-tetrahydrobenzo(C)chromen-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307550034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-3-(2-OXIDANYLIDENEPROPOXY)-7,8,9,10-TETRAHYDROBENZO(C)CHROMEN-6-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMR6YRF7DZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one

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